(R)-4-Isobutyloxazolidin-2-one physical properties
(R)-4-Isobutyloxazolidin-2-one physical properties
An In-depth Technical Guide to the Physical Properties of (R)-4-Isobutyloxazolidin-2-one
Introduction
(R)-4-Isobutyloxazolidin-2-one, more systematically known as (R)-(+)-4-Isopropyl-2-oxazolidinone, is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid heterocyclic structure and defined stereocenter make it an invaluable tool for researchers, scientists, and drug development professionals. It allows for the diastereoselective formation of new stereocenters in a predictable and controlled manner, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] Understanding the physical properties of this compound is paramount for its effective handling, reaction optimization, purification, and storage. This guide provides a comprehensive overview of these properties, grounded in authoritative data and practical, field-proven methodologies.
Molecular Identity and Structure
A precise understanding of the molecule's structure and its various identifiers is the foundation of scientific integrity.
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IUPAC Name: (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one[2]
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Common Synonyms: (R)-4-Isobutyloxazolidin-2-one, (R)-(+)-4-Isopropyl-2-oxazolidinone[1][3]
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CAS Number: 95530-58-8[3]
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InChI Key: YBUPWRYTXGAWJX-YFKPBYRVSA-N[3]
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Canonical SMILES: CC(C)[C@@H]1COC(=O)N1[3]
Caption: 2D structure of (R)-4-Isobutyloxazolidin-2-one.
Core Physical Properties
The following table summarizes the key physical characteristics of (R)-4-Isobutyloxazolidin-2-one, which are critical for its use in a laboratory or manufacturing setting.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1][2][5] |
| Melting Point | 67 - 75 °C | [1][2][3][5] |
| Boiling Point | 291.1 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO. | [5][6][7] |
| Specific Optical Rotation ([α]²⁰/D) | +17° (c=6 in ethanol) | [3] |
| Purity (Assay) | ≥ 98% (GC/HPLC) | [1][8] |
Detailed Analysis of Key Properties
Melting Point: A Primary Indicator of Purity
The melting point is a fundamental property used to quickly assess the purity of a crystalline solid. For (R)-4-Isobutyloxazolidin-2-one, the reported range is generally between 70-73 °C.[3][5][9] A sharp, well-defined melting range within these values is indicative of high purity. Impurities typically depress and broaden the melting point range. The self-validating nature of this measurement is simple: a deviation from the established range warrants further purification or analysis.
Solubility: The Basis for Reaction and Purification
The solubility profile dictates the choice of solvents for setting up reactions, performing extractions, and executing crystallizations. (R)-4-Isobutyloxazolidin-2-one is poorly soluble in water but demonstrates good solubility in common polar organic solvents.[5]
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Ethanol/Methanol: Excellent solubility, often used for purification by recrystallization and as a solvent for measuring optical rotation.[3][7]
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DMSO: High solubility (up to 100 mg/mL), making it suitable for preparing concentrated stock solutions for biological screening or high-throughput experimentation.[6]
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Chlorinated Solvents (e.g., Dichloromethane): Typically used in acylation reactions to attach the chiral auxiliary to a substrate.
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Ethers (e.g., THF, Diethyl Ether): Commonly used in subsequent alkylation or aldol reactions where the lithiated N-acyl derivative is employed.
Specific Optical Rotation: The Signature of Chirality
As a chiral molecule, the most defining physical property of (R)-4-Isobutyloxazolidin-2-one is its ability to rotate plane-polarized light. The specific rotation is a standardized measure of this effect and is crucial for confirming the stereochemical identity and enantiomeric excess (e.e.) of the material.
The standard value is +17° when measured at 20°C using the sodium D-line (589 nm), with a concentration of 6 g per 100 mL in ethanol.[3] It is critical to note that enantiomers have equal but opposite rotations; the corresponding (S)-enantiomer has a specific rotation of -17° under identical conditions.[9][10][11] Furthermore, the specific rotation of this compound is known to be highly solvent-dependent, a phenomenon that must be accounted for when comparing experimental values to literature data.[12]
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, characteristic absorption band is expected around 1750-1780 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate. Another significant band appears in the 3200-3300 cm⁻¹ region, indicative of the N-H stretching vibration.[4][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH), as well as diastereotopic protons for the CH₂ of the oxazolidinone ring and a distinct signal for the CH group attached to the isopropyl substituent. The N-H proton will appear as a broad singlet.
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¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (around 159 ppm), the two carbons of the oxazolidinone ring, and the carbons of the isopropyl group.[13]
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 129.16, along with characteristic fragmentation patterns.[4][13]
Experimental Protocols for Property Verification
To ensure trustworthiness, the following protocols describe self-validating methods for determining the most critical physical properties.
Protocol 1: Melting Point Determination via Capillary Method
This protocol provides a reliable means to verify the purity of the material.
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Preparation: Ensure the (R)-4-Isobutyloxazolidin-2-one sample is a fine, dry powder.
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Loading: Tap the open end of a capillary tube into the sample, forcing a small amount of powder in. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
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Measurement: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (i.e., to ~55 °C).
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Observation: Decrease the heating rate to 1-2 °C per minute.
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Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure sample should melt over a narrow range (≤ 2 °C) within the literature values.
Protocol 2: Determination of Specific Optical Rotation via Polarimetry
This workflow is essential for confirming the enantiomeric identity and purity of the chiral auxiliary.
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- 5. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% | Fisher Scientific [fishersci.ca]
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- 9. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
- 13. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]



